molecular formula C4H10S3 B14465114 Trisulfide, methyl 1-methylethyl CAS No. 68844-99-5

Trisulfide, methyl 1-methylethyl

Cat. No.: B14465114
CAS No.: 68844-99-5
M. Wt: 154.3 g/mol
InChI Key: ZUJLLBXDHHTMEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisulfides, including methyl isopropyl trisulfide, typically involves the coupling of thiols or disulfides. One common method is the reaction of disulfides with sulfur sources under mild conditions. For instance, a straightforward preparation involves the reaction of disulfanyl acetates with sodium methoxide in tetrahydrofuran (THF), followed by quenching with organothiosulfonates . This method provides high yields and purity of the desired trisulfide.

Industrial Production Methods

Industrial production of trisulfides often employs similar synthetic routes but on a larger scale. The use of readily available substrates and mild reaction conditions is crucial for efficient production. The process may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl isopropyl trisulfide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the trisulfide to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of trisulfides can yield thiols or disulfides, often using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different organosulfur compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Various organosulfur compounds depending on the nucleophile used.

Scientific Research Applications

Methyl isopropyl trisulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl isopropyl trisulfide involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also generate reactive sulfur species, which can modulate cellular signaling pathways and exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Diallyl trisulfide: Found in garlic, known for its antimicrobial and anticancer properties.

    Dimethyl trisulfide: Commonly found in Allium species, used as a flavoring agent and in pest control.

    Dipropyl trisulfide: Another organosulfur compound with similar properties and applications.

Uniqueness

Methyl isopropyl trisulfide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group and an isopropyl group attached to the trisulfide chain differentiates it from other trisulfides, influencing its solubility, volatility, and interaction with biological targets.

Properties

CAS No.

68844-99-5

Molecular Formula

C4H10S3

Molecular Weight

154.3 g/mol

IUPAC Name

2-(methyltrisulfanyl)propane

InChI

InChI=1S/C4H10S3/c1-4(2)6-7-5-3/h4H,1-3H3

InChI Key

ZUJLLBXDHHTMEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)SSSC

Origin of Product

United States

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